molecular formula C23H23Cl2N5O5 B8180469 Fgfr4-IN-5

Fgfr4-IN-5

货号: B8180469
分子量: 520.4 g/mol
InChI 键: ZIJVLVUPDVUSMA-UONOGXRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FGFR4-IN-5 is a small-molecule inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a tyrosine kinase receptor involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Abnormal activation of FGFR4 has been implicated in several types of cancer, making it a promising target for cancer therapy .

准备方法

合成路线和反应条件: FGFR4-IN-5 的合成涉及多个步骤,包括通过特定化学反应形成关键中间体反应条件,例如温度、溶剂和催化剂,经过精心优化以实现高产率和纯度 .

工业生产方法: this compound 的工业生产涉及将实验室合成规模扩大到更大的规模。这需要使用工业级设备并遵守严格的质量控制措施。 该过程可能涉及连续流反应器、自动化合成平台和先进的纯化技术,以确保最终产品的稳定性和质量 .

化学反应分析

反应类型: FGFR4-IN-5 经历各种化学反应,包括:

    氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。

    还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和用于取代反应的各种亲核试剂。 反应条件,例如 pH、温度和溶剂选择,对于实现预期结果至关重要 .

形成的主要产物: 这些反应形成的主要产物包括具有增强或改变的生物活性的 this compound 的修饰衍生物。 这些衍生物通常对其抑制 FGFR4 的功效及其潜在的治疗应用进行测试 .

科学研究应用

Colorectal Cancer

A study investigated the role of FGFR4 in colorectal cancer and found that silencing FGFR4 significantly reduced cell viability and induced apoptosis. The combination of FGFR4 inhibition with 5-FU or oxaliplatin resulted in a synergistic effect, enhancing the apoptotic response in colorectal cancer cell lines .

Ovarian Cancer

In ovarian cancer models, targeting FGFR4 with specific inhibitors like Fgfr4-IN-5 led to decreased tumor growth and increased apoptosis. The study utilized FGFR4-specific small interfering RNAs (siRNAs) to demonstrate that downregulation of FGFR4 significantly inhibited cell proliferation and invasiveness while promoting apoptosis .

Prostate Cancer

Research has indicated that the FGFR4 G388R polymorphism is associated with an elevated risk of prostate cancer. Inhibiting FGFR4 in prostate cancer models has shown promise in reducing tumor aggressiveness and improving patient outcomes .

Comprehensive Data Tables

Cancer Type Mechanism Effect of this compound References
Colorectal CancerInhibition of FGFR4 signalingIncreased apoptosis; enhanced chemotherapy sensitivity
Ovarian CancerSilencing FGFR4Decreased proliferation; reduced invasiveness
Prostate CancerPolymorphism impactReduced tumor aggressiveness

作用机制

FGFR4-IN-5 通过与 FGFR4 的 ATP 结合位点结合发挥作用,从而抑制其激酶活性。这种抑制阻止下游信号分子的磷酸化,导致抑制参与细胞增殖和存活的途径。 该化合物专门靶向 FGFR4,最大限度地减少对成纤维细胞生长因子受体家族其他成员的脱靶效应 .

类似化合物:

    BLU9931: 一种具有类似作用机制的选择性 FGFR4 抑制剂。

    厄达替尼: 一种泛 FGFR 抑制剂,靶向多个成纤维细胞生长因子受体,包括 FGFR4。

    姜黄素: 一种天然化合物,具有双重抑制 FGFR4 和表皮生长因子受体 (EGFR) 的作用。

This compound 的独特性: this compound 对 FGFR4 的高度选择性使其独一无二,从而降低了脱靶效应的可能性,并增强了其治疗潜力。 其特异性结合亲和力和优化的药代动力学特性使其成为癌症治疗领域进一步开发的有希望的候选药物 .

相似化合物的比较

    BLU9931: A selective FGFR4 inhibitor with a similar mechanism of action.

    Erdafitinib: A pan-FGFR inhibitor that targets multiple fibroblast growth factor receptors, including FGFR4.

    Curcumin: A natural compound with dual inhibition of FGFR4 and epidermal growth factor receptor (EGFR).

Uniqueness of FGFR4-IN-5: this compound is unique in its high selectivity for FGFR4, which reduces the likelihood of off-target effects and enhances its therapeutic potential. Its specific binding affinity and optimized pharmacokinetic properties make it a promising candidate for further development in cancer therapy .

生物活性

Fgfr4-IN-5 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4), which plays a significant role in various biological processes, particularly in cancer biology. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Overview of FGFR4

FGFR4 is part of the fibroblast growth factor receptor family, which includes four members (FGFR1-4). FGFRs are involved in critical cellular processes such as proliferation, differentiation, and migration. FGFR4 is particularly noted for its role in oncogenesis and tumor progression, especially in colorectal cancer (CRC) and intrahepatic cholangiocarcinoma (iCCA) .

This compound inhibits FGFR4 signaling pathways that are crucial for tumor cell survival and proliferation. The inhibition leads to:

  • Decreased Cell Proliferation : Studies have shown that silencing FGFR4 results in reduced proliferation rates in various cancer cell lines .
  • Induction of Apoptosis : Inhibition of FGFR4 has been linked to the activation of apoptotic pathways, notably through the regulation of anti-apoptotic proteins such as Bcl-2 .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound treatment leads to increased expression of epithelial markers like E-cadherin and decreased expression of mesenchymal markers (Snail and Twist), reversing the EMT process .

In Vitro Studies

In vitro studies demonstrate the effectiveness of this compound against various cancer types:

  • Colorectal Cancer : Treatment with this compound significantly reduced cell viability in CRC cell lines. The combination with standard chemotherapy agents like 5-FU and oxaliplatin showed synergistic effects, enhancing apoptosis .
Cell LineIC50 (this compound)Apoptosis Induction (%)
HCT11612 µM45
RKO15 µM50
LS174T10 µM40

In Vivo Studies

Animal models have supported the findings from in vitro studies:

  • Tumor Growth Inhibition : In vivo experiments using nude mice demonstrated that FGFR4 knockdown or inhibition with this compound led to a significant reduction in tumor size compared to control groups .

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent:

  • Targeting Drug Resistance : FGFR4 has been implicated in chemo-resistance mechanisms. Combining this compound with traditional chemotherapeutics may overcome resistance observed in CRC patients .

Potential Applications

The selective inhibition of FGFR4 by this compound presents several potential applications:

  • Colorectal Cancer Therapy : Given its role in CRC progression, this compound could serve as a novel therapeutic option, particularly for patients exhibiting high FGFR4 expression.
  • Combination Therapies : Its efficacy when combined with existing chemotherapeutics opens avenues for improving treatment outcomes in resistant cancers.
  • Biomarker Development : The association between FGFR4 expression levels and patient prognosis highlights its potential as a biomarker for stratifying patients who may benefit from targeted therapies.

属性

IUPAC Name

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5O5/c1-5-17(31)27-13-9-35-10-14(13)28-23-26-8-11-6-12(22(32)30(2)21(11)29-23)18-19(24)15(33-3)7-16(34-4)20(18)25/h5-8,13-14H,1,9-10H2,2-4H3,(H,27,31)(H,26,28,29)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJVLVUPDVUSMA-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)N[C@@H]4COC[C@@H]4NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fgfr4-IN-5
Reactant of Route 2
Reactant of Route 2
Fgfr4-IN-5
Reactant of Route 3
Reactant of Route 3
Fgfr4-IN-5
Reactant of Route 4
Reactant of Route 4
Fgfr4-IN-5
Reactant of Route 5
Fgfr4-IN-5
Reactant of Route 6
Reactant of Route 6
Fgfr4-IN-5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。